Verbascoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Core Enzymes and Intermediates in Verbascoside Biosynthesis

| Enzyme Type/Name | Abbreviation | Catalyzed Reaction | Key Intermediate Produced |

|---|---|---|---|

| Glycosyltransferase | UGT85AF8 | Glycosylation of tyrosol to form salidroside [1] | Salidroside |

| BAHD Acyltransferase | SHCT | Regioselective acylation of salidroside with p-coumaroyl-CoA to form osmanthuside A [1] | Osmanthuside A |

| Glycosyltransferase | UGT79G7 (OART) | Adds rhamnose to osmanthuside A to form osmanthuside B [1] | Osmanthuside B |

| Cytochrome P450 Hydroxylase | OBH | Meta-hydroxylation of the p-coumaroyl and tyrosol moieties in osmanthuside B to form verbascoside [1] | This compound |

The complete pathway from primary metabolites to this compound is illustrated below.

Detailed Pathway Explanation

The biosynthesis begins with the shikimate pathway, which produces the aromatic amino acids phenylalanine and tyrosine [2]. These serve as the primary precursors for the this compound downstream pathway, which splits into four branches [2]:

- The Phenylpropanoid Pathway: Phenylalanine is converted sequentially to cinnamic acid, p-coumaric acid, and finally to the activated donor p-coumaroyl-CoA [1].

- The Hydroxytyrosol Pathway: Tyrosine is converted to tyrosol. The glycosyltransferase UGT85AF8 then catalyzes the first glycosylation step, attaching glucose to tyrosol to form salidroside [1].

- The Converging Steps: The pathways converge when the BAHD acyltransferase SHCT uses p-coumaroyl-CoA to acylate salidroside, forming osmanthuside A. This is a crucial regioselective acylation step [1].

- The Final Steps: A second glycosyltransferase, UGT79G7, adds a rhamnose sugar to form osmanthuside B. Finally, the cytochrome P450 hydroxylase OBH performs a dual hydroxylation, introducing the characteristic catechol groups to both the cinnamic acid and tyrosol moieties of osmanthuside B, completing the synthesis of This compound [1].

Key Experimental Approaches for Gene Discovery

The identification of these genes, particularly the elusive SHCT and OBH, relied on advanced transcriptomic and biochemical methods. The general workflow is summarized below.

Key methodologies from the search results include:

- Transcriptome Sequencing & Analysis: Researchers used RNA-Seq on tissues high in this compound (e.g., leaves of Ligustrum robustum, roots of Rehmannia glutinosa) to generate a database of genes (unigenes) [1] [3]. Differential expression analysis compared transcripts from high- versus low-producing tissues or different developmental stages to identify candidate genes [1].

- KEGG Pathway Mapping: Assembled unigenes were mapped to the Kyoto Encyclopedia of Genes and Genomes (KEGG) database to identify which genes were associated with phenylpropanoid and glycoside biosynthesis pathways [3].

- Heterologous Expression & In Vitro Assays: Candidate genes were cloned and expressed in systems like E. coli to produce the recombinant protein [1]. These purified proteins were then incubated with predicted substrates (e.g., salidroside and p-coumaroyl-CoA for SHCT; osmanthuside B for OBH) in vitro. The reaction products were analyzed using techniques like LC-MS to confirm the formation of the expected intermediate (osmanthuside A or this compound), thus validating the enzyme's function [1].

Strategies for Enhanced this compound Production

Beyond discovery, the elucidated pathway enables efficient production, addressing the challenges of low yield from plant extraction.

- Heterologous Production in Microbes: With the full set of genes, the entire this compound pathway has been reconstituted in E. coli, enabling sustainable production from simple carbon sources without relying on plant cultivation [1].

- Bioprocessing in Plant Cell Cultures: Adding the precursor L-Phenylalanine (L-Phe) or the elicitor Methyl Jasmonate (MeJa) to cell suspension cultures of this compound-producing plants like Buddleja cordata can significantly boost production. One study reported a 213% increase after MeJa elicitation [4].

References

- 1. Complete biosynthesis of the phenylethanoid glycoside ... [pmc.ncbi.nlm.nih.gov]

- 2. Multifaceted Biological Properties of this compound/Acteoside [mdpi.com]

- 3. De novo transcriptome sequencing-based discovery and ... [link.springer.com]

- 4. Effects of phenylalanine and methyl jasmonate on ... [sciencedirect.com]

SHCT Function and Biochemical Characteristics

The BAHD acyltransferase SHCT is a specialized enzyme that catalyzes a key step in the biosynthesis of verbascoside (also known as acteoside). Specifically, it transfers a p-coumaroyl group from p-coumaroyl-CoA to the glucose moiety of salidroside, forming the intermediate osmanthuside A [1] [2]. This regioselective acylation is a committed step in assembling the this compound molecule.

The table below summarizes the core biochemical properties of SHCT:

| Property | Description |

|---|---|

| Systematic Name | Hydroxycinnamoyl-CoA: salidroside hydroxycinnamoyltransferase (SHCT) [1]. |

| Enzyme Family | BAHD acyltransferases [1] [2]. |

| Gene Discovery | Identified via transcriptome mining of multiple this compound-producing Lamiales species (e.g., Ligustrum robustum) [1]. |

| Catalytic Reaction | p-Coumaroyl-CoA + Salidroside → Osmanthuside A + CoA [1]. |

| Substrate Specificity | Uses p-coumaroyl-CoA as the acyl donor; catalyzes the regioselective acylation of salidroside at the C4 position of its glucose unit [1]. |

| Key Motif | Contains the conserved BAHD family catalytic site, HXXXD [3]. |

BAHD acyltransferases are a large plant enzyme family named after its first characterized members (BEAT, AHCT, HCBT, and DAT). They typically use acyl-CoA thioesters as donors and acylated a wide range of acceptor molecules [4] [5].

Experimental Protocols for SHCT Characterization

The following methodologies are critical for functionally characterizing SHCT activity, both in vitro and in vivo.

In Vitro Enzyme Assay

This protocol is used to confirm SHCT's catalytic function using purified protein and substrates [1] [5].

Gene Cloning and Protein Expression:

- Clone the full-length coding sequence of the SHCT gene into a prokaryotic expression vector (e.g., pET series).

- Transform the plasmid into an E. coli expression strain like BL21(DE3).

- Induce protein expression with Isopropyl β-d-1-thiogalactopyranoside (IPTG) when the culture optical density (OD₆₀₀) reaches approximately 0.8. Incubate at a lower temperature (e.g., 16°C) overnight for better soluble protein yield [5].

Protein Purification:

- Lyse the bacterial cells using a high-pressure homogenizer or sonication.

- Purify the recombinant protein, often via its His-tag, using affinity chromatography (Ni²⁺-NTA agarose). Elute with a buffer containing 250 mM imidazole [5].

- Further purify and desalt the protein using gel filtration chromatography (e.g., HiLoad 16/60 Superdex 200 column) [5].

Enzymatic Reaction:

- Set up a standard reaction mixture (e.g., 100 µL total volume) containing:

- Purified SHCT protein.

- Acyl Donor:

p-Coumaroyl-CoA (e.g., 50 µM). - Acyl Acceptor: Salidroside (e.g., 100 µM).

- Appropriate reaction buffer (e.g., 10 mM Tris-HCl, pH 8.0).

- Incubate the reaction at a physiological temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).

- Terminate the reaction by adding an equal volume of methanol or acetonitrile.

- Set up a standard reaction mixture (e.g., 100 µL total volume) containing:

Product Analysis:

- Analyze the reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC).

- Identify the formation of osmanthuside A by comparing its retention time and mass signature with an authentic standard [1].

Heterologous Biosynthesis in *E. coli*

Microbial synthesis demonstrates the function of SHCT within a complete pathway and is a foundation for sustainable production [1] [2].

Pathway Reconstitution:

- Engineer an E. coli host to express the entire this compound biosynthetic pathway. This requires co-expressing multiple genes in operons or on separate plasmids.

- The pathway includes genes for the upstream supply of tyrosine and phenylalanine derivatives, glycosyltransferases (e.g., UGT85AF8, UGT79G7), the acyltransferase SHCT, and the cytochrome P450 hydroxylase OBH [1].

Culture and Metabolite Analysis:

- Grow the engineered bacterial strain in a defined medium with a carbon source like glucose.

- After cultivation, extract metabolites from the culture broth or cells using solvents like methanol.

- Analyze the extracts using LC-MS/MS to detect and quantify pathway intermediates (osmanthuside A, osmanthuside B) and the final product, This compound [1].

SHCT in the Complete this compound Pathway

The following diagram illustrates the central role of SHCT in the complete this compound biosynthetic pathway, integrating the upstream and downstream branches.

The this compound biosynthetic pathway, highlighting the key acylation step catalyzed by SHCT.

Comparative Analysis of BAHD Acyltransferases

SHCT belongs to the diverse BAHD acyltransferase family. The table below compares it with other related enzymes to provide phylogenetic context.

| Enzyme Name | Organism | Main Function | Key Donor/Acceptor Substrates | Clade (if known) |

|---|---|---|---|---|

| SHCT | Ligustrum robustum, etc. | This compound biosynthesis | Donor: p-Coumaroyl-CoA; Acceptor: Salidroside |

Information missing in sources |

| LoAAT1 | Lilium 'Siberia' | Floral scent production | Donor: Benzoyl-CoA; Acceptor: Ethanol/Methanol | Clade Va [4] |

| HQT | Globe artichoke | Chlorogenic acid biosynthesis | Donor: Caffeoyl-CoA; Acceptor: Quinic acid | Clade V [3] |

| AtSHT/AtSDT | Arabidopsis thaliana | Phenolamide (spermidine) biosynthesis | Donor: Hydroxycinnamoyl-CoA; Acceptor: Spermidine | Information missing in sources [5] |

Research Applications and Implications

The identification and characterization of SHCT have significant practical implications:

- Sustainable Production: With the complete pathway elucidated, this compound can be produced in engineered microorganisms like E. coli from simple carbon sources. This provides a sustainable, scalable, and environmentally friendly alternative to extraction from plant biomass [1] [2].

- Tool for Pathway Engineering: SHCT is a critical component for engineering organisms to produce not just this compound, but also other valuable phenylethanoid glycosides (PhGs) like ligupurpuroside B [1].

- Biosynthetic Insights: The discovery of SHCT and the cytochrome P450 OBH provides novel insights into the formation of caffeoyl and hydroxytyrosol moieties in natural products [1] [2].

References

- 1. Complete biosynthesis of the phenylethanoid glycoside ... [pmc.ncbi.nlm.nih.gov]

- 2. Complete biosynthesis of the phenylethanoid glycoside ... [pubmed.ncbi.nlm.nih.gov]

- 3. Genome-Wide Identification of BAHD Acyltransferases and ... [pmc.ncbi.nlm.nih.gov]

- 4. A BAHD acyltransferase contributes to the biosynthesis of ... [frontiersin.org]

- 5. Structural and Biochemical Insights Into Two BAHD ... [pmc.ncbi.nlm.nih.gov]

CYP98 Hydroxylase (OBH) in Verbascoside Biosynthesis

The CYP98 hydroxylase, specifically termed Osmanthuside B 3,3'-hydroxylase (OBH), is a cytochrome P450 enzyme that was identified as a missing link in the verbascoside biosynthetic pathway. Its primary function is to catalyze the meta-hydroxylations of the p-coumaroyl and tyrosol moieties of osmanthuside B, directly leading to the formation of this compound [1] [2]. This dual hydroxylation activity is crucial for creating the characteristic caffeoyl and hydroxytyrosol structures that define this compound [3] [4].

The discovery of OBH was achieved through transcriptome mining of multiple this compound-producing plant species from the Lamiales order, followed by heterologous expression and in vitro enzymatic assays [1]. Homologs of OBH have been found in many Lamiales species, suggesting this biosynthetic route is a general pathway in these plants [1] [2].

This compound biosynthesis pathway with OBH catalysis.

Experimental Protocols for OBH Characterization

Gene Identification and Cloning

- Transcriptome Mining: Identify OBH candidate genes (CYP98 family) from RNA-seq data of high-verbascoside-producing tissues (e.g., Ligustrum robustum leaves). Select candidates with high expression (FPKM ≥15) and tissue-specificity (e.g., ≥8-fold higher in leaves vs. roots) [1].

- Gene Cloning: Amplify full-length coding sequences and clone into expression vectors (e.g., pET series for E. coli, pYES2 for yeast) [1].

Heterologous Expression and Protein Purification

- Microbial Expression: Express recombinant OBH in E. coli BL21(DE3) or yeast systems optimized for cytochrome P450 expression (co-express cytochrome P450 reductase) [1].

- Microsome Preparation: Harvest cells, disrupt, and isolate microsomal fractions via differential centrifugation for enzymatic assays [1].

In Vitro Enzymatic Assays

- Reaction Setup:

- Substrate: 100 μM osmanthuside B

- Enzyme Source: 50 μg microsomal protein

- Cofactors: 1 mM NADPH in appropriate buffer

- Incubation: 30°C for 60 minutes [1]

- Reaction Monitoring: Use HPLC or UHPLC-QTOF-MS to detect this compound formation (negative ion mode, m/z 623.1989) [1] [5].

- Controls: Include negative controls without NADPH or with heat-inactivated enzyme [1].

Metabolic Pathway Reconstitution

- Full Pathway Engineering: Co-express OBH with other pathway enzymes (SHCT, UGTs) in E. coli for heterologous this compound production [1].

- Fermentation: Culture in M9 minimal media with glucose carbon source; analyze metabolite production over 48-72 hours [1].

Quantitative Data on OBH and this compound

Table 1: this compound Biosynthesis Enzyme Characteristics

| Enzyme | EC Number | Gene Family | Reaction Catalyzed | Key Cofactors |

|---|---|---|---|---|

| CYP98 Hydroxylase (OBH) | 1.14.-.- | Cytochrome P450 (CYP98) | Meta-hydroxylation of osmanthuside B | NADPH [1] |

| SHCT Acyltransferase | 2.3.1.- | BAHD Acyltransferase | Regioselective acylation of salidroside | p-Coumaroyl-CoA [1] |

| LrUGT85AF8 | 2.4.1.- | Glycosyltransferase | First glycosylation of tyrosol | UDP-Glucose [1] |

| LrUGT79G7 (OART) | 2.4.1.- | Glycosyltransferase | Rhamnosylation of osmanthuside A | UDP-Rhamnose [1] |

Table 2: Experimentally Determined this compound Biological Activities

| Biological Activity | Experimental Model | Key Findings / Mechanism | Reference |

|---|---|---|---|

| Nephroprotective | Hypoxia-induced HK-2 cells | ↓ mRNA levels of EGLN1, HMOX1, BCL-2; ↑ cell viability via HIF-1 pathway [6] | |

| Antioxidant | In vitro radical scavenging | Comparable free radical scavenging effect to α-tocopherol [5] | |

| Antimicrobial | Multi-drug resistant bacterial strains | Effective against a range of bacterial pathogens [3] | |

| Anti-inflammatory | In vitro & in vivo models | Inhibits pro-inflammatory cytokine production [3] | |

| Cytotoxic | Various cancer cell lines | Induces apoptosis and inhibits cell proliferation [3] | |

| Neuroprotective | Models of Alzheimer's & Parkinson's | Potential therapeutic effects for neurological diseases [3] |

Experimental Workflow Visualization

Comprehensive workflow for identifying and characterizing OBH.

Research Applications and Future Directions

The complete elucidation of the this compound pathway enables several advanced research applications:

- Sustainable Production: Engineering microbial platforms (e.g., E. coli) for high-yield this compound production from renewable carbon sources, overcoming limitations of plant extraction [1].

- Structure-Activity Relationship Studies: Utilizing the biosynthetic enzymes to create novel this compound analogs for enhanced bioavailability or targeted therapeutic effects [3].

- Bioprocessing Optimization: The identified enzymes facilitate development of in vitro biocatalytic systems for this compound synthesis [1].

References

- 1. Complete biosynthesis of the phenylethanoid glycoside this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Complete biosynthesis of the phenylethanoid glycoside ... [pubmed.ncbi.nlm.nih.gov]

- 3. Multifaceted Biological Properties of this compound/Acteoside [mdpi.com]

- 4. Multifaceted Biological Properties of this compound/Acteoside [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Human Metabolism and Inhibition Potency ... [pmc.ncbi.nlm.nih.gov]

- 6. Network Pharmacology and Molecular Docking Study on the... [scialert.net]

osmanthuside A verbascoside precursor

Biosynthesis Pathway and Key Enzymes

The biosynthesis of verbascoside from Osmanthuside A involves a defined two-step enzymatic process. The diagram below illustrates this pathway and the specific transformations at each stage.

The table below details the function of each enzyme shown in the pathway.

| Enzyme Class | Enzyme Abbreviation | Catalytic Function | Key Feature / Challenge |

|---|---|---|---|

| Glycosyltransferase [1] | UGT | Transfers a glucose from UDP-glucose to tyrosol, forming salidroside. | Regiospecific; uses nucleotide sugar donors. |

| Acyltransferase [2] [3] | SHCT (Hydroxycinnamoyl-CoA: salidroside hydroxycinnamoyltransferase) | Transfers a p-coumaroyl group from CoA to the 4-OH of salidroside's glucose, forming Osmanthuside A. | Member of the BAHD acyltransferase family. |

| Glycosyltransferase [1] [3] | RhaT (1,3-Rhamnosyltransferase) | Transfers a rhamnose from UDP-L-rhamnose to the 3-OH of the glucose in Osmanthuside A, forming Osmanthuside B. | Uses a rare nucleotide sugar (TDP- or UDP-rhamnose). |

| Cytochrome P450 Monooxygenase [2] [3] | CYP98A / OBH (e.g., Osmanthuside B 3,3'-hydroxylase) | Hydroxylates the p-coumaroyl moiety on Osmanthuside B to form the caffeoyl group, producing This compound. | Membrane-bound; requires cytochrome P450 reductase and cofactors. |

Advanced Production Protocols

A significant breakthrough is the use of Synthetic Biology to produce complex phenylethanoid glycosides like this compound from simple sugar sources in engineered yeast, representing a sustainable alternative to plant extraction [3].

- Host Engineering: Engineered Saccharomyces cerevisiae serves as a microbial cell factory [3].

- Key Genetic Modifications:

- Introduced heterologous genes for the entire this compound pathway.

- Enhanced precursor supply by overexpressing native yeast Ehrlich pathway genes and introducing plant-derived enzymes like tyrosine ammonia-lyase (TAL) for p-coumaric acid production.

- Optimized gene expression levels and copy numbers for balanced metabolic flux [3].

- Fermentation Process: Fed-batch fermentation using glucose as the primary carbon source achieves high-titer production directly from a renewable feedstock [3].

Key Insights for Research and Development

- Critical Intermediate: Osmanthuside A is no longer just a postulated compound but a confirmed and essential intermediate in a fully elucidated biosynthetic route [3].

- Production Breakthrough: The complete pathway has been reconstituted in yeast, enabling de novo production of this compound from glucose [3]. This provides a scalable and sustainable production platform.

- Enzyme Specificity: The hydroxylation step by the CYP98A family P450 is critical and was a major hurdle in heterologous production. Successful expression of functional P450s in yeast was a key achievement [3].

References

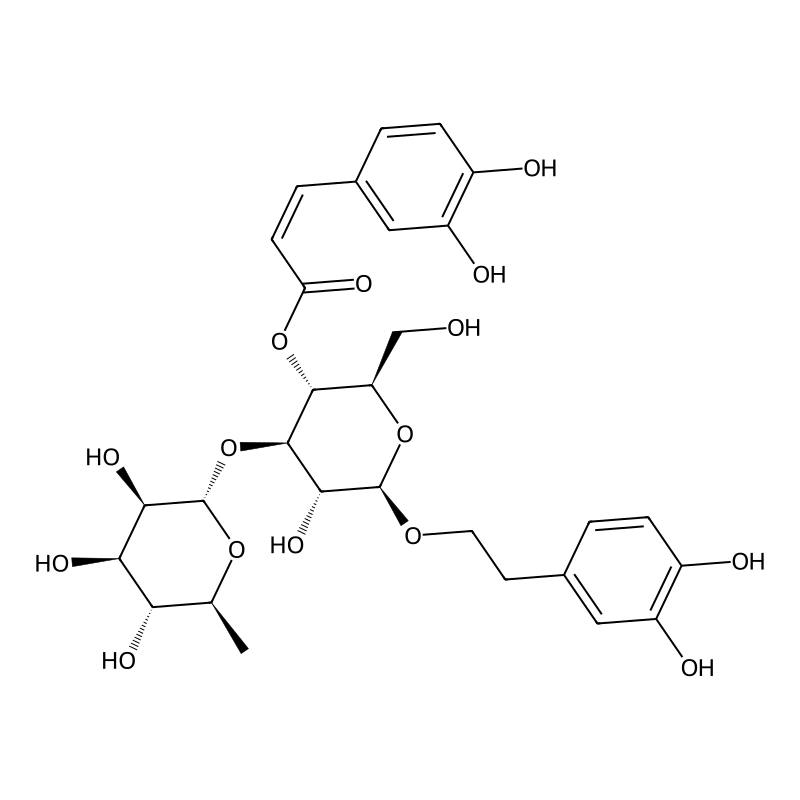

verbascoside phenylethanoid glycoside structure

Chemical Structure and Basic Properties

The structure of verbascoside is characterized by four key components, as detailed in the table below.

| Property | Description |

|---|---|

| Systematic Name | β-(3,4-Dihydroxyphenylethyl)-O-α-L-rhamnopyranosyl-(1→3)-β-D-(4-O-caffeoyl)-glucopyranoside [1] [2] |

| CAS Number | 61276-17-3 [3] |

| Molecular Formula | C₂₉H₃₆O₁₅ [4] [3] |

| Molecular Weight | 624.59 g/mol [3] [5] |

| Core Structural Moieties | • Caffeic acid (3,4-dihydroxycinnamic acid) attached via an ester bond. • Hydroxytyrosol (3,4-dihydroxyphenylethanol) attached via an ether bond. • A disaccharide composed of glucose and rhamnose [1] [4] [2]. |

Biosynthetic Pathway

The biosynthesis of this compound begins with the aromatic amino acids phenylalanine and tyrosine from the shikimate pathway [1]. The downstream pathway involves several key enzymatic steps, which have been fully characterized, revealing a general route in many Lamiales plant species [6].

The following diagram illustrates the core biosynthetic pathway from the initial glycosylation to the final product, this compound.

Diagram of the this compound biosynthetic pathway. UGT: UDP-glycosyltransferase; SHCT: salidroside hydroxycinnamoyltransferase; OBH: osmanthuside B hydroxylase [6] [7].

- Key Enzymes: The pathway involves two recently identified crucial enzymes:

- Heterologous Production: With the complete pathway known, the successful production of this compound in Escherichia coli has been achieved, providing a foundation for sustainable microbial production [6].

Pharmacological Activities and Mechanisms

This compound exhibits a broad spectrum of biological activities supported by numerous in vitro and in vivo studies. The table below summarizes its key pharmacological effects and known mechanisms of action.

| Pharmacological Activity | Reported Mechanisms of Action | Experimental Evidence |

|---|---|---|

| Neuroprotective | Inhibits Aβ42 aggregation; activates Nrf2 pathway; decreases caspase-3 expression [3] [5]. | Studies on Alzheimer's and Parkinson's disease models [5]. |

| Anti-inflammatory & Immunomodulatory | Inhibits production of pro-inflammatory cytokines (e.g., IL-6, IL-8, IL-1); modulates SASP [1] [9]. | In vitro and in vivo studies; relevant for arthritis and inflammatory bowel disease [1] [2]. |

| Anticancer / Cytotoxic | Induces apoptosis; inhibits cell proliferation & EMT; targets senescence signaling (p38 MAPK, p16, p21) [2] [9]. | Studies on castration-resistant prostate cancer (CRPC) and other cell lines [9]. |

| Antimicrobial | Effective against bacteria (e.g., Staphylococcus aureus), fungi, viruses, and protozoa [1] [4] [2]. | In vitro assays [4]. |

| Antioxidant | Scavenges free radicals; enhances cellular antioxidant defenses (e.g., SOD activity) [3] [9]. | In vitro assays and in vivo models [9]. |

| Hepatoprotective | Protects against liver damage; mechanism involves anti-inflammatory and antioxidant effects [5]. | In vivo studies on liver injury models [5]. |

Example Experimental Protocol

For researchers looking to investigate the anticancer properties of this compound, the following protocol adapted from a 2025 study on castration-resistant prostate cancer (CRPC) provides a detailed methodological approach [9].

1. Cell Culture:

- Cell Line: Use enzalutamide-resistant LNCaP (LNCaP Enz-R) cell lines to model CRPC.

- Culture Conditions: Maintain cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a humidified atmosphere with 5% CO₂.

2. This compound Treatment:

- Preparation: Dissolve this compound in DMSO to create a stock solution. Prepare working concentrations by dilution in culture media immediately before use. Ensure the final DMSO concentration does not exceed 0.1% (v/v).

- Dosage: Treat cells with a concentration range of 0-10 μM for 24 hours.

3. Assay for Cell Proliferation/Viability (MTT Assay):

- Seed cells in 96-well plates at a density of 1×10⁴ cells/well and allow to adhere for 24 hours.

- After this compound treatment, add 10 μl of MTT solution to each well and incubate for 6 hours to allow formazan crystal formation.

- Dissolve the crystals with acidic isopropanol and measure the absorbance at 595 nm, using 655 nm as a reference wavelength.

4. Analysis of Mechanisms:

- Western Blotting: Analyze protein markers related to EMT (e.g., E-cadherin, N-cadherin, Vimentin), oxidative stress, and mitochondrial biogenesis (e.g., PGC-1α, NRF1).

- ELISA: Quantify the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8, IL-1β) in the cell culture supernatant.

Research Outlook

While the therapeutic potential of this compound is vast, current research also highlights areas for further development. A significant challenge is its poor oral bioavailability, which limits clinical application [5]. Future research is focused on:

- Developing novel drug delivery systems to improve its absorption and stability.

- Further elucidating its complex mechanisms of action using multi-omics and network pharmacology approaches.

- Conducting more rigorous preclinical and clinical trials to validate its efficacy and safety [5].

References

- 1. Multifaceted Biological Properties of this compound/Acteoside [pmc.ncbi.nlm.nih.gov]

- 2. Multifaceted Biological Properties of this compound/Acteoside [mdpi.com]

- 3. This compound | 61276-17-3 [chemicalbook.com]

- 4. This compound [en.wikipedia.org]

- 5. Review Acteoside as a rising star for clinical treatment [sciencedirect.com]

- 6. Complete biosynthesis of the phenylethanoid glycoside ... [pmc.ncbi.nlm.nih.gov]

- 7. Complete pathway elucidation of echinacoside in ... [nature.com]

- 8. Complete biosynthesis of the phenylethanoid glycoside ... [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Suppresses Epithelial–Mesenchymal ... [cgp.iiarjournals.org]

Compound Profile & Natural Occurrence

Verbascoside is a water-soluble phenylethanoid glycoside, a type of plant secondary metabolite. Its structure consists of caffeic acid and hydroxytyrosol linked to a disaccharide of glucose and rhamnose [1] [2] [3].

It is widely distributed, found in over 220 plant species across more than 23 families [1] [4]. The table below lists some key plant sources.

| Plant Source | Common Name | Plant Family |

|---|---|---|

| Verbascum thapsus [1] [3] | Common Mullein | Scrophulariaceae |

| Verbena officinalis [1] [3] | Common Vervain | Verbenaceae |

| Plantago lanceolata [1] [3] [5] | Ribwort Plantain | Plantaginaceae |

| Olea europaea [1] [3] | Olive | Oleaceae |

| Cistanche deserticola [4] [6] | Desert Broomrape | Orobanchaceae |

| Rehmannia glutinosa [2] [4] [6] | Chinese Foxglove | Scrophulariaceae |

Pharmacological Activities & Mechanisms

Preclinical studies have demonstrated that this compound exhibits a remarkably broad spectrum of biological activities. The table below summarizes its key pharmacological effects and understood molecular mechanisms.

| Pharmacological Activity | Key Findings & Potential Mechanisms |

|---|---|

| Neuroprotective [1] [4] | Shows promise for Alzheimer's and Parkinson's disease; mechanisms include reducing amyloid-β peptides, hyperphosphorylated tau protein, and inducing autophagy. |

| Cardioprotective [6] [7] | Protects against myocardial ischemia-reperfusion injury (MIRI) by targeting HSP90AA1 and activating the PI3K/Akt signaling pathway, suppressing apoptosis and oxidative stress. |

| Anticancer / Cytotoxic [1] [3] [5] | Inhibits cell proliferation and induces apoptosis in various cancer cell lines (e.g., breast adenocarcinoma MDA-MB-231, hepatocarcinoma HepG2). |

| Anti-inflammatory & Immunomodulatory [1] [2] [3] | Inhibits production of pro-inflammatory cytokines and mediators; potential benefit in arthritis, inflammatory bowel disease, and autoimmune disorders. |

| Antimicrobial [1] [2] [3] | Effective against a range of bacterial pathogens (including multidrug-resistant strains), viruses, fungi, and protozoa. |

| Antioxidant [2] [6] | Scavenges reactive oxygen species (ROS), reducing oxidative stress, a common mechanism in many of its protective effects. |

| Hepatoprotective [2] [4] | Protects against liver damage, e.g., by ameliorating inflammatory responses through the NF-κB pathway. |

Key Experimental Models & Protocols

To illustrate the experimental approaches used in this compound research, here is the workflow from a recent study investigating its cardioprotective effects [6] [7].

Experimental workflow for cardioprotective study [6] [7]

- Network Pharmacology & Molecular Docking: The study began with a network pharmacology analysis to predict protein targets and signaling pathways. Key predictions included the protein HSP90AA1 and the PI3K/Akt signaling pathway. Molecular docking simulations were then used to validate the binding interaction between this compound and the HSP90AA1 protein [6] [7].

- In Vivo Model (Rat MIRI): An in vivo model was established using Sprague-Dawley rats. The treatment group received this compound (80 mg/kg) via intragastric administration for 7 days before inducing MIRI. Key assessments included:

- Infarct size measured by TTC staining.

- Serum markers Creatine Kinase-MB (CK-MB) and Cardiac Troponin I (cTnI).

- Oxidative stress markers Malondialdehyde (MDA) and Superoxide Dismutase (SOD).

- Histopathological examination of heart tissue using Hematoxylin and Eosin (H&E) staining.

- Apoptosis analysis via TUNEL assay and immunohistochemistry for proteins like Bcl-2, Bax, and Caspase-3 [6] [7].

- In Vitro Model (H9c2 Cells): The study used H9c2 rat cardiomyocytes. Cells were pretreated with this compound before inducing injury.

- Protein Expression Analysis: Western blot analysis was performed on both tissue and cell samples to quantify the expression levels of key pathway proteins, including PI3K, Akt, GSK-3β, and HSP90AA1, thereby verifying the proposed mechanism [6] [7].

Research Challenges & Development Perspectives

Despite its promising profile, this compound faces a significant challenge for clinical development: poor oral bioavailability, estimated at only about 0.12% in rats [2] [4]. This is attributed to its hydrophilic nature, poor absorption, and susceptibility to efflux transport [2].

Research is actively exploring solutions, primarily through advanced drug delivery systems:

- Liposomal Formulations: Coating liposomes with chitosan or incorporating them with tripolyphosphate has shown a more than five-fold increase in bioavailability in animal models [2].

- Cyclodextrin Complexation: Complexing this compound with β-cyclodextrin and loading it into specialized liposomes improves its localization for topical applications [2].

- Cosmeceutical Formulations: Research into stable bases for creams and gels can reduce the loss of the active compound during storage [2].

Furthermore, complete biosynthetic pathways have been elucidated, opening doors for efficient production using synthetic biology and transgenic technology [8].

References

- 1. Multifaceted Biological Properties of this compound/Acteoside [pmc.ncbi.nlm.nih.gov]

- 2. Acteoside as a multifunctional natural glycoside [link.springer.com]

- 3. Multifaceted Biological Properties of this compound/Acteoside [mdpi.com]

- 4. Review Acteoside as a rising star for clinical treatment [sciencedirect.com]

- 5. Cytotoxic Effect of Phenylethanoid Glycosides Isolated from ... [mdpi.com]

- 6. Molecular Medicine Reports [spandidos-publications.com]

- 7. Preconditioning with acteoside ameliorates myocardial ... [pmc.ncbi.nlm.nih.gov]

- 8. Acteoside synthesis and biosynthesis regulation [sciencedirect.com]

verbascoside historical discovery 1963

Historical Discovery and Nomenclature

The following table summarizes the key historical milestones in the initial identification and naming of verbascoside.

| Year | Event | Research Context |

|---|---|---|

| 1963 | First isolation of this compound [1] [2] | Isolated from the plant Verbascum sinuatum L. (Scrophulariaceae) [1] [2]. |

| 1968 | Isolation of "acteoside" [1] [2] | Isolated from Syringa vulgaris L. (Oleaceae) by Birkofer et al.; later confirmed to be structurally identical to this compound [1] [2]. |

| 1983 | Isolation of "kusaginin" [1] [2] | Reported as a new glycoside from Clerodendron trichotomum (Lamiaceae), also found to be structurally identical to this compound [1] [2]. |

Modern Breakthrough: Complete Biosynthesis Elucidation

For decades, the complete biosynthetic pathway of this compound remained partially unknown. A pivotal 2023 study successfully identified the two final missing enzymes and achieved the first complete heterologous biosynthesis in Escherichia coli [3] [4].

The complete pathway begins with the aromatic amino acids phenylalanine and tyrosine, produced via the shikimate pathway found in plants and microorganisms [1]. The downstream pathway branches converge through a specific sequence to form this compound.

Detailed Experimental Protocol for Pathway Elucidation

The 2023 study employed a combination of transcriptomics and in vitro enzymatic assays to identify and validate the function of the two key enzymes [3].

1. Gene Identification via Transcriptome Mining

- Objective: Identify candidate genes involved in the late steps of this compound biosynthesis.

- Method: Researchers analyzed transcriptome data from various Lamiales plant species known to produce this compound, looking for genes co-expressed with known this compound biosynthesis genes. They focused on BAHD acyltransferase and CYP98 cytochrome P450 families [3].

2. In Vitro Enzymatic Characterization

- Objective: Confirm the biochemical function of the identified candidate genes.

- Method: The candidate genes were heterologously expressed in E. coli to produce the corresponding enzymes. These purified enzymes were then incubated with their proposed substrates under controlled conditions [3].

- 2.1 SHCT Assay: The BAHD acyltransferase was incubated with salidroside and caffeoyl-CoA. The reaction mixture was analyzed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the intermediate, osmanthuside A [3].

- 2.2 OBH Assay: The CYP98 hydroxylase was incubated with the intermediate osmanthuside B. The reaction required NADPH as a co-factor. The formation of the final product, this compound, was confirmed again via HPLC or LC-MS analysis [3].

3. Heterologous Production in E. coli

- Objective: Achieve complete microbial production of this compound and related compounds.

- Method: The entire set of genes for the this compound pathway, including the newly identified SHCT and OBH, was introduced into an E. coli host. The engineered microorganism was then cultured, and the production of osmanthuside B, this compound, and ligupurpuroside B in the culture medium was quantified, demonstrating the feasibility of microbial synthesis [3].

Biological Significance and Research Applications

This compound is recognized for a broad spectrum of pharmacological activities. The table below summarizes its core biological properties, which underpin its research and application potential [1] [5] [2].

| Property | Reported Effects and Potential Research Applications |

|---|---|

| Antioxidant | Potent free radical scavenger; can upregulate antioxidant enzymes via the Nrf2 pathway [5]. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators; suppresses NF-κB and AP-1 signaling pathways [1] [5] [2]. |

| Antimicrobial | Shows activity against bacteria (e.g., Staphylococcus aureus), fungi, viruses, and protozoa [1] [2]. |

| Neuroprotective | Potential therapeutic applications investigated for Alzheimer's and Parkinson's diseases [1] [2]. |

| Cytotoxic | Demonstrates anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines [1] [2]. |

The elucidation of its complete biosynthesis pathway has laid the foundation for this compound production in engineered microorganisms, offering a sustainable and scalable alternative to plant extraction [3] [4]. This is particularly relevant for its application in pharmaceuticals, nutraceuticals, and animal nutrition [5].

References

- 1. Multifaceted Biological Properties of this compound/Acteoside [pmc.ncbi.nlm.nih.gov]

- 2. Multifaceted Biological Properties of this compound/Acteoside [mdpi.com]

- 3. Complete biosynthesis of the phenylethanoid glycoside ... [pubmed.ncbi.nlm.nih.gov]

- 4. Complete biosynthesis of the phenylethanoid glycoside ... [sciencedirect.com]

- 5. This compound-Rich Plant Extracts in Animal Nutrition [mdpi.com]

Comprehensive Technical Guide: Verbascoside in Lamiales Plant Order - Chemistry, Analysis, and Therapeutic Applications

Introduction and Key Properties

Verbascoside, also known as acteoside, is a water-soluble phenylethanoid glycoside that represents one of the most widespread disaccharide caffeoyl esters found in the plant kingdom, particularly within the Lamiales order. This comprehensive technical review examines the chemistry, distribution, analytical methods, bioactivities, and biosynthesis of this biologically significant compound, with particular emphasis on its occurrence in Lamiales species and potential therapeutic applications. First isolated from Verbascum sinuatum L. in 1963 and subsequently characterized as acteoside from Syringa vulgaris L. in 1968, this compound has emerged as a compound of significant pharmacological interest due to its multifaceted biological activities and potential therapeutic applications [1] [2]. The compound's structural complexity and diverse biological effects make it a promising candidate for drug development, particularly as resistance to conventional treatments continues to increase across various disease states.

The chemical structure of this compound (C₂₉H₃₆O₁₅, molecular weight 624.59 g/mol) consists of four key components: caffeic acid, glucose, rhamnose, and hydroxytyrosol [2] [3]. These moieties are connected through specific linkages that contribute to the compound's bioactivity: caffeic acid is bound to glucose at the C4 position via an ester bond, while glucose forms part of a disaccharide with rhamnose, and hydroxytyrosol is connected to glucose at the C1 position through an ether bond [2]. This unique arrangement results in a compound with multiple phenolic hydroxyl groups that are primarily responsible for its potent antioxidant properties and free radical-scavenging capabilities [1]. The presence of two di-ortho-phenolic moieties in its structure enables this compound to effectively neutralize various reactive oxygen species, making it a valuable natural antioxidant with potential applications in combating oxidative stress-related pathologies.

Quantitative Analysis in Lamiales Species

This compound Content in Medicinal Plants

Comprehensive quantification studies have revealed significant variation in this compound content across different Lamiales species, influenced by factors such as plant part used, extraction method, geographical origin, and environmental conditions. Recent research has identified several Lamiales species with exceptionally high this compound concentrations, making them particularly promising sources for further investigation and potential commercial exploitation. The table below summarizes the quantitative data obtained from recent analytical studies on selected Lamiales species with high this compound content:

Table 1: this compound Content in Lamiales Medicinal Plants

| Plant Species | Family | Plant Part | This compound Content | Extraction Method | Reference |

|---|---|---|---|---|---|

| Abeliophyllum distichum | Oleaceae | Callus culture | 97.05 mg/g dry weight | Methyl jasmonate elicitation | [4] |

| Barleria prionitis | Acanthaceae | Not specified | High content | Ethanolic extraction | [1] |

| Barleria lupulina | Acanthaceae | Not specified | High content | Ethanolic extraction | [1] |

| Rhinacanthus nasutus | Acanthaceae | Not specified | High content | Ethanolic extraction | [1] |

| Orthosiphon aristatus | Lamiaceae | Not specified | High content | Ethanolic extraction | [1] |

| Nicoteba betonica | Lamiaceae | Not specified | High content | Ethanolic extraction | [1] |

| Stizophyllum perforatum | Bignoniaceae | Leaves | Major constituent | Ethanol maceration | [5] |

The quantitative variation observed across different species highlights the importance of species selection when targeting high this compound yields for research or commercial applications. Particularly noteworthy is the remarkably high this compound content achieved in Abeliophyllum distichum callus cultures following elicitation with methyl jasmonate, demonstrating the potential of biotechnological approaches for enhancing this compound production [4]. This finding is significant for overcoming the limitations associated with field cultivation, such as seasonal variations, limited biomass production, and environmental factors that can influence secondary metabolite accumulation.

Analytical Conditions for this compound Quantification

Advanced analytical techniques are essential for accurate this compound quantification, with High-Performance Liquid Chromatography (HPLC) coupled with various detection methods being the most widely employed approach. Different research groups have developed and validated specific chromatographic conditions optimized for this compound separation and quantification in various plant matrices. The table below summarizes the key analytical parameters from recent studies:

Table 2: Analytical Conditions for this compound Quantification

| Parameter | HPLC-DAD Conditions [1] | UPLC-DAD Conditions [6] | HPLC-DAD Conditions [5] |

|---|---|---|---|

| Column | Nacalai Tesque Cosmosil C18 (4.6 × 150 mm) | Acclaim RSLC 120 C18 (2.1 × 100 mm, 2.2 μm) | ODS Luna Phenomenex (5 μm, 250 × 4.60 mm) |

| Mobile Phase | Isocratic 20% acetonitrile with 2.5% acetic acid | Gradient: 0.1% formic acid in water (A) and methanol (B) | Not fully specified (mangiferin as internal standard) |

| Flow Rate | 0.5 mL/min | 0.4 mL/min | Not specified |

| Detection | Diode array detector | DAD at 332 nm | DAD |

| Linear Range | 1.95–250 μg/mL | Not specified | 0.8-60 μg/mL |

| Sample Preparation | Sonication, filtration | Hydromethanol extraction, filtration | Methanol dissolution, centrifugation |

The method validation parameters for these analytical techniques have demonstrated excellent precision, accuracy, and sensitivity, making them suitable for both qualitative and quantitative analysis of this compound in complex plant matrices. The HPLC method developed for Stizophyllum perforatum analysis incorporated mangiferin as an internal standard, which improved quantification accuracy by accounting for potential variations during sample preparation and analysis [5]. For high-throughput analysis, the UPLC-DAD method offered reduced analysis time while maintaining resolution, making it particularly suitable for screening large numbers of samples in quality control or research settings [6].

Experimental Protocols for Extraction and Bioactivity Assessment

Plant Material Extraction and Compound Isolation

Standardized extraction protocols are essential for obtaining reproducible this compound yields from plant material. The following detailed methodology has been successfully employed in recent studies on Lamiales species:

Plant Material Preparation: Fresh plant material should be dried at 60°C for 48 hours and pulverized to a fine powder to increase surface area and enhance extraction efficiency [1]. For Stizophyllum perforatum, leaves are dried at room temperature before powdering to preserve heat-sensitive compounds [5].

Extraction Process: The powdered plant material undergoes maceration with ethanol (30 times volume) in a sonication bath at 25°C, repeated three times to ensure exhaustive extraction [1]. Alternatively, for larger batches, maceration without sonication for 72 hours with solvent renewal can be employed [5]. The ethanolic extracts are collected, combined, and concentrated under reduced pressure using a rotary evaporator at 45°C to prevent thermal degradation [6]. Aqueous extracts are prepared similarly but freeze-dried instead of evaporated to preserve integrity [1].

Fractionation and Isolation: For compound isolation, the crude extract is dissolved in methanol/water (2:8, v/v) and sequentially partitioned with n-hexane and ethyl acetate [5]. The ethyl acetate fraction (enriched in phenylethanoid glycosides) is further purified using Sephadex LH-20 column chromatography with methanol as eluent. Final purification can be achieved through preparative HPLC or solid-phase extraction (SPE) with octadecyl-functionalized silica gel, using methanol/water gradients as eluents [5].

Bioactivity Assessment Methods

Comprehensive bioactivity assessment of this compound involves multiple in vitro assays to evaluate its therapeutic potential:

Antioxidant Activity assays:

- DPPH Radical-Scavenging Assay: Samples (100 μg/mL), this compound, isothis compound (10 μg/mL), or standard trolox (1.5–25.0 μg/mL) are added to a 96-well plate, followed by an equal volume of 0.2 mM DPPH solution [1]. After 30 minutes incubation at room temperature, absorbance is measured at 490 nm, with results expressed as μg/mL trolox equivalent.

- Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP reagent is prepared by mixing 100 mM acetate buffer (pH 3.6), 10 mM 2,4,6-Tris(2-pyridyl)-striazine in 40 mM HCl, and 20 mM FeCl₃ at 10:1:1 ratio [1]. Plant extracts (20 μL of 100 μg/mL) or standards are mixed with 180 μL FRAP reagent, incubated for 30 minutes at room temperature, and absorbance measured at 595 nm.

Anti-inflammatory Activity assays:

- Cyclooxygenase (COX) Inhibitor Screening: Commercially available colorimetric assay kits (e.g., Cayman Chemical) are used with ovine COX-1 and human COX-2 according to manufacturer protocols [1].

- Nitric Oxide Assay: Anti-inflammatory activity is evaluated by measuring inhibition of nitric oxide production in appropriate cell lines (e.g., RAW264.7 macrophages) stimulated with lipopolysaccharide [1] [2].

Cytotoxicity and Anticancer assays:

- MTT Assay: Cell viability is determined using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide after treatment with this compound alone or in combination with standard chemotherapeutic agents like 5-fluorouracil [6].

- Cell Cycle Analysis: Flow cytometry with propidium iodide staining is employed to assess cell cycle distribution and arrest [6].

- Apoptosis Assays: Apoptotic cells are quantified using Hoechst staining, while protein expression of Bax, Bcl-2, and caspase enzymes is evaluated through Western blot analysis [7] [6].

Therapeutic Mechanisms and Applications

Molecular Mechanisms of Action

This compound exhibits multifaceted biological activities through modulation of multiple cellular signaling pathways. The compound's therapeutic effects are primarily mediated through its interactions with key molecular targets involved in inflammation, cell proliferation, and oxidative stress response. The following diagram illustrates the major signaling pathways modulated by this compound and their interrelationships:

Figure 1: Molecular mechanisms and signaling pathways modulated by this compound

The anti-inflammatory activity of this compound is primarily mediated through inhibition of the NF-κB and MAPK signaling pathways, resulting in decreased expression of pro-inflammatory enzymes such as COX-2 and iNOS, and reduced production of inflammatory cytokines [2] [7]. In cancer models, this compound demonstrates chemosensitizing properties by targeting the PI3K/AKT pathway, modulating the Bax/Bcl-2 ratio, activating caspase cascades, and inducing G1 cell cycle arrest [6]. The compound's antioxidant effects involve both direct free radical scavenging through its phenolic hydroxyl groups and activation of the Nrf2 pathway, which enhances cellular defense mechanisms against oxidative stress [1] [7].

Specific Therapeutic Applications

The diverse molecular mechanisms of this compound translate to several potential therapeutic applications with particular relevance to drug development:

Anti-inflammatory and Immunomodulatory Applications: this compound exhibits potent anti-inflammatory effects by inhibiting production of pro-inflammatory cytokines and mediators, offering potential therapeutic benefits in conditions such as arthritis and inflammatory bowel disease [2]. The compound's immunomodulatory properties are particularly relevant in the context of autoimmune disorders, where balanced immune response is crucial [2]. A randomized clinical study demonstrated that a 2-week oral administration of 100 mg this compound significantly decreased platelet aggregation in patients with cardiovascular risk factors, highlighting its potential in cardiovascular inflammation management [1].

Anticancer and Chemosensitization Applications: Preclinical studies have demonstrated that this compound exhibits synergistic interactions with conventional chemotherapeutic agents. In colorectal cancer models, this compound sensitized cancer cells to 5-fluorouracil (5-FU) by targeting the PI3K/AKT pathway, enhancing apoptosis through modulation of Bax and Bcl-2 expression, and inducing G1 cell cycle arrest [6]. Similar pro-apoptotic and anti-proliferative effects have been observed in gastric carcinoma and leukemia models, where this compound induced cancer cell differentiation and apoptosis through telomerase-dependent modulation [6].

Antimicrobial Applications: this compound demonstrates broad-spectrum antimicrobial activity against a range of bacterial pathogens, including multidrug-resistant strains, as well as viruses, protozoa, and fungi [2] [3]. Its efficacy against Staphylococcus aureus has been particularly noted, with studies suggesting multiple mechanisms of action including membrane disruption and inhibition of essential bacterial enzymes [3]. The compound's activity against Leishmania amazonensis has also been documented, with electron microscopy studies revealing significant ultrastructural changes in promastigotes, including membrane alterations, vacuole formation, and lipid accumulation [5].

Neuroprotective Applications: this compound has shown promising neuroprotective effects in experimental models of neurodegenerative diseases, including Alzheimer's and Parkinson's diseases [2] [7]. The compound protects against Aβ-induced neurotoxicity by suppressing DNA damage, limiting induction of death-signaling proteins, and reducing mitochondrial dysfunction in neuronal cells [7]. Additionally, this compound abrogates cytokine-mediated induction of iNOS in glioma cells, suggesting potential applications in neuroinflammation-related pathologies [7].

Biosynthesis and Bioproduction

Biochemical Pathways

The biosynthesis of this compound represents an intricate biochemical pathway that integrates components from both the shikimate and phenylpropanoid pathways. Recent research has elucidated the complete biosynthetic route, identifying key enzymes and intermediate compounds. The following diagram illustrates the major pathways and enzymatic steps involved in this compound biosynthesis:

Figure 2: Complete biosynthetic pathway of this compound in plants

The this compound biosynthesis begins with the upstream shikimate pathway, which converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate, the precursor of the aromatic amino acids phenylalanine and tyrosine [2]. This pathway is exclusive to plants and microorganisms, not present in animals or humans, making it an attractive target for selective inhibition in antimicrobial applications. The downstream pathway branches into four interconnected routes: (1) the phenylpropanoid pathway from phenylalanine to caffeic acid, (2) the salidroside pathway from tyrosine to salidroside, (3) the hydroxytyrosol pathway from tyrosine to hydroxytyrosol, and (4) cross-pathways that integrate these branches [2].

Key enzymatic steps have recently been characterized, including the identification of a BAHD acyltransferase (hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferase, SHCT) that catalyzes the regioselective acylation of salidroside to form osmanthuside A, and a CYP98 hydroxylase (osmanthuside B 3,3'-hydroxylase, OBH) that catalyzes meta-hydroxylations of the p-coumaroyl and tyrosol moieties of osmanthuside B to complete this compound biosynthesis [8]. The discovery of these enzymes has enabled the heterologous production of this compound in engineered microorganisms, providing a sustainable alternative to plant extraction [8].

Bioproduction and Enhancement Strategies

Advanced bioproduction techniques have been developed to enhance this compound yields and ensure sustainable supply:

Elicitor Strategies: Treatment with methyl jasmonate (MeJA) has proven highly effective in enhancing this compound production in plant cell cultures. In Abeliophyllum distichum callus cultures, treatment with 50 μM MeJA increased this compound content from approximately 50 mg/g to 97.05 mg/g dry weight [4]. In bioreactor cultures, this compound content reached 135.03 mg/g dry callus following 3 weeks of MeJA treatment, representing more than a two-fold increase compared to control cultures [4].

Hairy Root Cultures: Genetic transformation with Agrobacterium rhizogenes to generate hairy root cultures has been successfully employed for this compound production in species such as Paulownia tomentosa [3]. This approach capitalizes on the genetic stability and fast growth characteristics of transformed roots, often resulting in higher and more consistent secondary metabolite production compared to conventional cell cultures.

Metabolic Engineering: With the complete elucidation of the this compound biosynthetic pathway, heterologous production in engineered microorganisms has become feasible [8]. This approach involves the introduction of plant-derived biosynthetic genes into microbial hosts such as Escherichia coli, enabling sustainable production without dependence on plant cultivation. This strategy offers advantages of scalability, control, and consistency, potentially overcoming limitations associated with seasonal variations and environmental factors in plant-based production.

Conclusion

This compound represents a promising phytochemical with diverse therapeutic potential, particularly evidenced through its multifaceted biological activities and well-characterized mechanisms of action. Its significant presence in various Lamiales species, coupled with advances in bioproduction technologies, positions this natural product as a valuable candidate for further drug development. Current research has firmly established its anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties, mediated through modulation of key cellular signaling pathways including NF-κB, MAPK, and PI3K/AKT.

References

- 1. and isothis compound-rich Lamiales medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifaceted Biological Properties of this compound/Acteoside [pmc.ncbi.nlm.nih.gov]

- 3. This compound [en.wikipedia.org]

- 4. Effects of Elicitation on Abeliophyllum distichum Leaf ... [mdpi.com]

- 5. HPLC method for quantifying this compound in Stizophyllum ... [frontiersin.org]

- 6. This compound: Identification, Quantification, and Potential ... [nature.com]

- 7. This compound - an overview [sciencedirect.com]

- 8. Complete biosynthesis of the phenylethanoid glycoside ... [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC-DAD Quantification of Verbascoside

1. Introduction Verbascoside (also known as acteoside) is a phenylethanoid glycoside with demonstrated pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and antileishmanial properties [1] [2]. Its quantification is crucial for the quality control and standardization of herbal medicinal products [3]. This application note details a validated HPLC-Diode Array Detection (DAD) method for the precise quantification of this compound in plant extracts.

2. Experimental Protocol

2.1. Instrumentation and Reagents

- HPLC-DAD System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and diode array detector is required [1] [2].

- Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is standard [3] [4]. For UPLC applications, a C18 column with 2.1-2.2 µm particle size can be used for faster analysis [2].

- Mobile Phase: A binary gradient system is typical.

- Standards and Solvents: this compound reference standard, HPLC-grade water, acetonitrile, and methanol.

2.2. Detailed Methodology

- Sample Preparation: Plant material (e.g., leaves, flowers, seeds) is dried, powdered, and extracted. A common protocol involves maceration with 80% methanol or ethanol at room temperature [1] [2]. The extract is filtered, concentrated, and redissolved in methanol or the initial mobile phase composition before being filtered through a 0.45 µm or 0.22 µm membrane filter prior to injection [1] [4].

- Chromatographic Conditions:

- Column Temperature: 25-35°C

- Flow Rate: 0.8 - 1.6 mL/min (for conventional HPLC) [4] [5]

- Injection Volume: 10 - 30 µL

- Detection Wavelength: 330-332 nm is optimal for this compound [2].

- Gradient Elution Program: A representative gradient for this compound separation is summarized in the following table.

Table 1: Example of HPLC Gradient Elution Program for this compound Analysis

| Time (min) | % Eluent A (0.1% FA in Water) | % Eluent B (0.1% FA in Methanol) | Purpose |

|---|---|---|---|

| 0.0 | 90 | 10 | Initialization & Equilibration |

| 0.6 | 90 | 10 | Isocratic hold for early eluters |

| 6.0 | 50 | 50 | Linear gradient to elute mid-polarity compounds |

| 11.0 | 50 | 50 | Isocratic hold for this compound elution (~8-12 min) |

| 13.0 | 10 | 90 | Linear gradient to wash strongly retained compounds |

| 15.0 | 10 | 90 | Isocratic wash |

| 17.0 | 90 | 10 | Rapid return to initial conditions |

| 20.0 | 90 | 10 | Re-equilibration for next run |

This gradient is adapted from a UPLC-DAD method for this compound quantification in Plantago species [2].

- 2.3. Method Validation The developed HPLC-DAD method should be validated according to international guidelines (e.g., ICH) to ensure reliability [4]. Key validation parameters include: * Linearity: Prepare this compound standard solutions at a minimum of five concentrations. The method should demonstrate a correlation coefficient (R²) > 0.999 [5]. * Precision: Determined by repeatability (intra-day) and intermediate precision (inter-day), expressed as Relative Standard Deviation (RSD). An RSD < 5% is typically acceptable [5]. * Accuracy: Assessed via recovery studies by spiking a known amount of standard into a sample. Recovery values should be close to 100% [5]. * Limit of Detection (LOD) and Quantification (LOQ): The LOD and LOQ for this compound in validated methods can be as low as 0.01 µg/mL and 0.03 µg/mL, respectively [5].

Representative Quantitative Data

The following table summarizes quantitative findings of this compound in different plant species from recent research, demonstrating the method's applicability.

Table 2: Quantification of this compound in Different Plant Species and Extracts

| Plant Species | Plant Part | Extract Type | This compound Content | Key Findings / Activity | Citation |

|---|---|---|---|---|---|

| Stizophyllum perforatum | Leaves | Crude Ethanol Extract | Major Constituent | Exhibited antileishmanial activity (IC₅₀: 6.23 µM promastigotes; 3.71 µM amastigotes). LD₅₀ > 2000 mg/kg. | [1] [6] |

| Lamium album L. | Flowers | Aqueous Extract | Quantified (specific value not listed) | Proposed as a reference compound for standardization of Lamii albi flos. | [3] [7] |

| Verbena officinalis | Aerial Parts | Methanol Extract | Major constituent alongside verbenalin | European Pharmacopoeia defines verbenalin as quality-determining compound; this compound also contributes to activity. | [8] |

| Plantago psyllium L. | Seeds | 80% Hydromethanol | Successfully identified and quantified | This compound showed synergistic effect with 5-FU in colorectal cancer cells, potentially via PI3K/AKT pathway. | [2] |

Research Applications and Workflow

The HPLC-DAD quantification of this compound is integral to various research workflows, from phytochemical analysis to mechanistic biological studies.

Diagram 1: A comprehensive workflow for the analysis and application of this compound, from plant extraction to mechanistic biological studies.

Key Considerations for Protocol Implementation

- Peak Identity Confirmation: For definitive identification, especially in new plant matrices, coupling the HPLC-DAD with Mass Spectrometry (MS) is recommended. This provides confirmation based on both retention time and mass-to-charge ratio [2].

- Extraction Optimization: The extraction solvent significantly impacts yield. While aqueous-organic mixtures are common, the optimal solvent and extraction time (e.g., maceration, sonication) may need optimization for specific plant materials [3].

- Internal Standard: For highest precision and accuracy in quantification, consider using an internal standard (IS), such as mangiferin, to correct for injection volume variability and sample preparation losses [1].

References

- 1. HPLC method for quantifying this compound in Stizophyllum ... [frontiersin.org]

- 2. This compound: Identification, Quantification, and Potential ... [nature.com]

- 3. Lamalbid, Chlorogenic Acid, and this compound as Tools for... [pubmed.ncbi.nlm.nih.gov]

- 4. HPLC-DAD method for simultaneous determination of natural ... [chemisgroup.us]

- 5. and Validation of an Development - HPLC for the... DAD Method [mjfas.utm.my]

- 6. HPLC method for quantifying this compound in Stizophyllum ... [pubmed.ncbi.nlm.nih.gov]

- 7. Lamalbid, Chlorogenic Acid, and this compound as Tools ... [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous quantification of verbenalin and ... [sciencedirect.com]

Application Notes and Protocols: UPLC-MS/MS Analysis of Verbascoside in Natural Products

Introduction

Verbascoside, also known as acteoside, is a phenylethanoid glycoside with demonstrated pharmacological activities including antioxidant, anti-inflammatory, neuroprotective, and antiproliferative effects against various cancer types [1]. It is found in numerous plant species such as Plantago psyllium L., Plantago afra L., Lancea tibetica, and Cistanche tubulosa [1] [2]. The ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) platform provides superior sensitivity, resolution, and speed for this compound analysis in complex matrices. This protocol details standardized methodologies for this compound identification, quantification, and application in pharmacological studies.

Instrumentation and Materials

Chemical Reagents and Standards

- This compound reference standard (purity ≥98%, e.g., Carl Roth GmbH + Co. KG) [1]

- HPLC-grade solvents: Methanol, acetonitrile, formic acid [1] [3]

- Water: Deionized and purified (e.g., Thermo Scientific Barnstead Smart2Pure system) [1]

- Plant materials: Dried seeds or plant extracts (e.g., Plantago species, Pogostemon cablin) [1] [3]

UPLC-MS/MS System Components

- UPLC system: Thermo Fisher UHPLC Dionex Ultimate 3000 or Agilent-1290 series [1] [3]

- Mass spectrometer: Triple quadrupole tandem mass spectrometer (e.g., Waters Xevo TQD, Agilent-6470) with electrospray ionization (ESI) source [1] [3]

- Analytical column: C18 reversed-phase (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 100 mm) [3]

- Column temperature: Maintained at 35°C [1]

- Solvent filtration: 0.22 µm membrane filter [1]

Experimental Protocols

Sample Preparation and Extraction

3.1.1 Plant Material Extraction

- Grinding: Finely grind plant seeds using a laboratory grinder [1].

- Extraction: Weigh 50 g of ground material and extract with 80% hydromethanol (v/v) [1].

- Concentration: Evaporate the hydromethanolic extract under reduced pressure at 45°C using a rotary evaporator [1].

- Storage: Store extracts in a refrigerator at 4°C until analysis [1].

3.1.2 Alternative Ultrasonic Extraction (for higher throughput)

- Weighing: Precisely weigh 0.4 g of sample [4].

- Solvent addition: Add 50 mL of 50% methanol (optimized for this compound extraction) [4].

- Ultrasonication: Extract for 45 minutes in an ultrasonic bath [4].

- Centrifugation: Centrifuge at 12,000 × g for 10 minutes and collect supernatant [4].

Table 1: Optimization of Sample Extraction Conditions

| Parameter | Options Evaluated | Optimal Condition |

|---|---|---|

| Extraction Method | Reflux, Ultrasonic | Ultrasonic |

| Solvent Composition | 25-100% Methanol, 25-100% Ethanol | 50% Methanol |

| Extraction Time | 15, 30, 45, 60 minutes | 45 minutes |

| Solid-Liquid Ratio | 2, 4, 8, 16 mg/mL | 8 mg/mL |

UPLC-MS/MS Analysis Conditions

3.2.1 Liquid Chromatography Parameters

Table 2: UPLC Gradient Elution Program for this compound Separation

| Time (min) | Mobile Phase A | Mobile Phase B | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0-0.6 | 90% | 10% | 0.4 |

| 0.6-6.0 | 90%→50% | 10%→50% | 0.4 |

| 6.0-11.0 | 50% | 50% | 0.4 |

| 11.0-13.0 | 50%→10% | 50%→90% | 0.4 |

| 13.0-15.0 | 10% | 90% | 0.4 |

| 15.0-17.0 | 10%→90% | 90%→10% | 0.4 |

| 17.0-20.0 | 90% | 10% | 0.4 |

Mobile Phase Preparation [1]:

- Mobile Phase A: Deionized water with 0.1% formic acid

- Mobile Phase B: Methanol with 0.1% formic acid

3.2.2 Mass Spectrometry Parameters

Table 3: Optimized MS Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| Ionization Mode | ESI-Negative |

| Precursor Ion (m/z) | 623.1 [4] |

| Capillary Voltage (kV) | 3.0 [1] |

| Source Temperature (°C) | 150 [1] |

| Desolvation Temperature (°C) | 400 [1] |

| Cone Voltage (V) | 70 [4] |

| Desolvation Gas Flow (L/h) | 900 [1] |

| Cone Gas Flow (L/h) | 50 [1] |

Method Validation Parameters

3.3.1 Calibration Curve and Linear Range

- Stock solution: Prepare at 1 mg/mL in methanol [3]

- Working solutions: Serial dilution from stock solution [3]

- Calibration standards: Prepare in blank plasma or matrix at appropriate concentrations [3]

- Linear range: Evaluate from LLOQ to ULOQ with correlation coefficient r ≥ 0.9960 [4]

3.3.2 Precision and Accuracy

- Intra-day precision: Analyze QC samples six times within one day (RSD% ≤ 3.18%) [4]

- Inter-day precision: Analyze QC samples over three consecutive days (RSD% ≤ 3.18%) [4]

- Accuracy: Recovery test within 88.64-107.43% [4]

3.3.3 Other Validation Parameters

- Specificity: No interference at retention time of this compound [4]

- Stability: RSD% ≤ 2.22% under tested conditions [4]

- Matrix effects: 67.4-104.8% [3]

- Extraction recovery: 70.6-104.5% [3]

Applications in Pharmacological Research

Cancer Research: Colorectal Cancer Chemosensitization

This compound demonstrates synergistic cytotoxic interaction with 5-fluorouracil (5-FU) in colorectal cancer models [1]. The experimental workflow for investigating this mechanism is presented below:

Key findings from this compound studies in colorectal cancer [1]:

- Synergistic cytotoxicity with 5-fluorouracil

- G1 cell cycle arrest induction

- Enhanced apoptosis via affected Bax and Bcl-2 balance

- Reduced PI3K/AKT signaling (potential mechanism for overcoming 5-FU resistance)

Neuropharmacology: Alzheimer's Disease Research

This compound demonstrates neuroprotective effects in Alzheimer's disease models through phosphorylation modulation [5]. The experimental design for studying these effects is as follows:

Key results from Alzheimer's disease models [5]:

- Identification of 9020 phosphorylation sites on 3227 proteins

- This compound increased phosphorylation of key synaptic proteins

- Enhanced expression of p-CaMKII(Thr286) and p-Synapsin(Ser603)

- Potential mechanism involving neurotransmitter release promotion

Pharmacokinetic Studies

UPLC-MS/MS enables sensitive determination of this compound pharmacokinetics in biological samples [3]:

Table 4: Pharmacokinetic Parameters of Multiple Components from Pogostemon cablin Extract Including this compound

| Analyte | Matrix | Linear Range | Precision (RSD%) | Application |

|---|---|---|---|---|

| This compound | Rat Plasma | Validated range | Intra-day ≤11.3% Inter-day ≤11.3% | PK studies after oral administration |

| Vanillic acid | Rat Plasma | Validated range | Intra-day ≤11.3% Inter-day ≤11.3% | Multi-component PK profiling |

| 14 other compounds | Rat Plasma | Validated range | Intra-day ≤11.3% Inter-day ≤11.3% | Comprehensive PK assessment |

Troubleshooting and Technical Notes

Common Issues and Solutions

- Poor peak shape: Ensure mobile phase contains 0.1% formic acid for improved ionization [1]

- Low sensitivity: Optimize cone voltage (70V for this compound in negative mode) [4]

- Retention time shift: Maintain column temperature at 35°C consistently [1]

- Matrix effects: Use matrix-matched calibration standards and appropriate internal standards [3]

Quantitative Analysis Considerations

- Internal standards: Use stable isotope-labeled this compound if available, or appropriate analogs [3]

- Quality controls: Include at least three QC levels (low, medium, high) in each batch [4]

- Matrix effects: Evaluate in specific biological matrix of interest (67.4-104.8% acceptable) [3]

Conclusion

UPLC-MS/MS provides a robust, sensitive, and specific platform for this compound analysis in complex matrices including plant extracts and biological samples. The methodologies outlined herein enable reliable identification, quantification, and pharmacological evaluation of this compound across multiple research applications. The synergistic effects observed with conventional chemotherapeutic agents and neuroprotective properties highlight this compound's potential as a promising natural product-derived therapeutic agent worthy of further investigation.

References

- 1. : this compound , Quantification, and Potential... Identification [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Analysis of Lancea tibetica using UPLC-UV/MS and ... [thieme-connect.com]

- 3. Frontiers | Simultaneous determination of multiple components in rat... [frontiersin.org]

- 4. Development and Validation of a UPLC-MS/MS Method for ... [pmc.ncbi.nlm.nih.gov]

- 5. analysis of TMT phosphorylation... | Research Square Quantitative [researchsquare.com]

Microbial Production of Verbascoside in E. coli: Application Notes and Protocols

Introduction

Verbascoside (also known as acteoside) is a phenylethanoid glycoside (PhG) with diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties [1]. This compound naturally occurs in numerous plant species but typically in low concentrations, making extraction economically challenging and environmentally unsustainable [2]. The complete biosynthetic pathway of this compound has recently been elucidated, enabling its heterologous production in engineered microbial hosts [2] [3].

The successful reconstitution of the this compound pathway in Escherichia coli represents a significant advancement in sustainable production methods for this valuable compound [2] [4]. This application note provides detailed protocols and strategic approaches for achieving high-yield production of this compound in E. coli, offering researchers a reliable framework for implementing this platform.

Biosynthetic Pathway Reconstruction

Pathway Overview and Key Enzymes

The this compound biosynthetic pathway can be divided into four interconnected branches that converge to form the final molecule. The complete pathway involves multiple enzymatic steps originating from the aromatic amino acids phenylalanine and tyrosine [1]. Key discoveries include the identification of two previously missing enzymes: a BAHD acyltransferase (SHCT) that catalyzes the regioselective acylation of salidroside to form osmanthuside A, and a CYP98 hydroxylase (OBH) that catalyzes meta-hydroxylations of osmanthuside B to complete this compound biosynthesis [2] [3].

Table 1: Key Enzymes in this compound Biosynthetic Pathway

| Enzyme Class | Gene Name | Function in Pathway | Source Organism |

|---|---|---|---|

| Glycosyltransferase | UGT85A1 | Catalyzes glycosylation of hydroxytyrosol | Plant-derived |

| Glycosyltransferase | UGT85AF8 | First glycosylation of tyrosol to form salidroside | Ligustrum robustum |

| BAHD Acyltransferase | SHCT | Acylation of salidroside to form osmanthuside A | Multiple Lamiales species |

| Cytochrome P450 | OBH | Meta-hydroxylation of osmanthuside B to form this compound | Multiple Lamiales species |

| Rhamnosyltransferase | UGT79G7 | Converts osmanthuside A to osmanthuside B | Ligustrum robustum |

Pathway Engineering Workflow

The following diagram illustrates the logical workflow for reconstructing the this compound biosynthetic pathway in E. coli:

Strain Engineering Protocols

Host Strain Selection and Preparation

E. coli BL21(DE3) is recommended as the host strain due to its well-characterized genetics and high protein expression capabilities [5]. The strain should be made chemically competent using standard calcium chloride methods or commercial competence kits.

Protocol: Preparation of Chemically Competent E. coli BL21(DE3)

- Inoculate a single colony of BL21(DE3) in 5 mL LB medium and grow overnight at 37°C with shaking (200 rpm).

- Dilute the overnight culture 1:100 in 100 mL fresh LB medium and grow at 37°C with shaking until OD600 reaches 0.4-0.6.

- Chill the culture on ice for 30 minutes and harvest cells by centrifugation at 4,000 × g for 10 minutes at 4°C.

- Gently resuspend the pellet in 40 mL of ice-cold 0.1 M CaCl₂ and incubate on ice for 30 minutes.

- Harvest cells by centrifugation as before and resuspend in 8 mL of ice-cold 0.1 M CaCl₂ containing 15% glycerol.

- Aliquot 100 µL into pre-chilled microcentrifuge tubes and store at -80°C until use.

Genetic Construct Assembly

The this compound pathway requires multiple expression vectors or a single multi-gene construct. The following strategy has proven effective:

Protocol: Vector Assembly for Pathway Expression

- Obtain codon-optimized genes for plant-derived enzymes (SHCT, OBH, UGTs) through gene synthesis.

- Clone individual genes into compatible expression vectors (e.g., pET series) with strong, inducible promoters (T7/lac).

- Assemble transcriptional units in a stepwise fashion, ensuring each gene has appropriate ribosomal binding sites.

- Include selection markers (antibiotic resistance) for maintaining plasmids during cultivation.

- Verify all constructs by restriction digestion and Sanger sequencing before transformation.

Metabolic Engineering for Cofactor Balancing

Enhanced this compound production requires optimization of UDP-glucose (UDPG) supply, a crucial glycosylation cofactor [6].

Protocol: Enhancing UDPG Supply

- Overexpress phosphoglucomutase (pgm) and UDP-glucose pyrophosphorylase (galU) to enhance UDPG biosynthesis.

- Knock out endogenous genes ushA and otsA to reduce UDPG consumption [6].

- Implement CRISPR-Cas9 for precise gene knockouts following established protocols for E. coli.

- Verify knockout strains by PCR and phenotypic characterization.

Fermentation Optimization

Medium Composition and Culture Conditions

Table 2: Standard Fermentation Conditions for this compound Production

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Basal Medium | M9 Minimal Medium | Supplemented with appropriate carbon sources |

| Carbon Source | Glycerol (20 g/L) | With optimized feeding strategy |

| Nitrogen Source | Ammonium Sulfate (2 g/L) | Or complex nitrogen sources |

| Inducer | IPTG (0.1-0.5 mM) | Added at mid-log phase |

| Temperature | 30°C | Post-induction |

| pH | 7.0 | Maintained with buffer or controlled fermentation |

| Oxygenation | 200 rpm shaking | Or dissolved oxygen >30% in bioreactors |

Fed-Batch Fermentation Protocol

High-density fermentation significantly improves this compound titers. The following protocol achieved 5837.2 mg/L in a 5 L fermenter [6].

Protocol: Fed-Batch Fermentation in Bioreactor

- Inoculum preparation: Grow seed culture overnight in LB medium with appropriate antibiotics at 37°C with shaking.

- Bioreactor inoculation: Transfer seed culture to fermenter containing basal medium to initial OD600 of 0.1.

- Batch phase: Allow cells to grow until carbon source is nearly depleted (approximately 12-16 hours).

- Fed-batch phase: Initiate exponential feeding of carbon source (glycerol or glucose) to maintain growth rate.

- Induction: Add IPTG to 0.1 mM when OD600 reaches 30-40.

- Post-induction: Reduce temperature to 30°C and continue feeding at reduced rate for 48-72 hours.